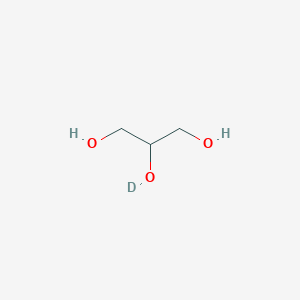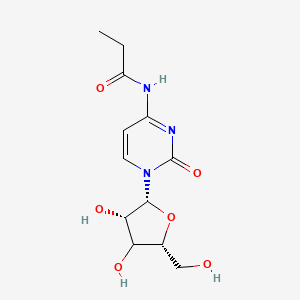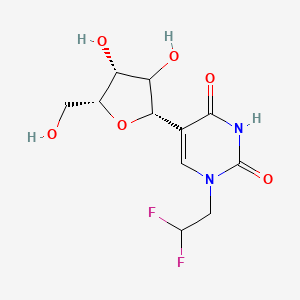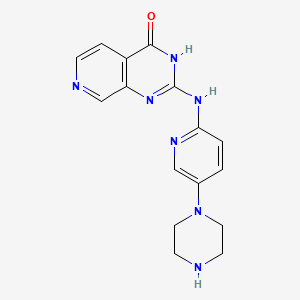
Tris(dibenzylideneacetonyl)bis-palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(dibenzylideneacetonyl)bis-palladium: is a widely used organopalladium compound, known for its role as a catalyst in various organic reactions. It is a complex of palladium(0) with dibenzylideneacetone ligands, and it appears as a dark purple to black solid . This compound is particularly significant in the field of synthetic chemistry due to its ability to facilitate a range of coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: Tris(dibenzylideneacetonyl)bis-palladium is typically synthesized by reacting palladium salts with dibenzylideneacetone ligands . The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the product is purified through filtration and washing with solvents like acetone and ethanol .
Industrial Production Methods: In an industrial setting, the synthesis involves heating a mixture of palladium chloride and dibenzylideneacetone in ethanol, followed by cooling and filtration to obtain the product . The process is optimized to achieve high yield and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions: Tris(dibenzylideneacetonyl)bis-palladium undergoes various types of reactions, primarily serving as a catalyst in:
Coupling Reactions: Such as Suzuki, Kumada, Negishi, and Buchwald-Hartwig couplings
Arylation and Amination: Including arylation of ketones and Buchwald-Hartwig amination of aryl halides
Fluorination and Carbonylation: Fluorination of allylic chlorides and carbonylation of 1,1-dichloro-1-alkenes.
Common Reagents and Conditions: The compound is used with various reagents like aryl halides, boronic acids, and phosphines under conditions that often involve solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .
Major Products: The major products formed from these reactions include biaryl compounds, aryl amines, and fluorinated organic molecules .
科学研究应用
Chemistry: Tris(dibenzylideneacetonyl)bis-palladium is extensively used in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds . It is a key catalyst in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, it is used to synthesize bioactive compounds and drug intermediates . Its role in facilitating the formation of complex molecular structures makes it valuable in medicinal chemistry .
Industry: Industrially, it is employed in the production of semiconducting polymers and materials for electronic devices . It is also used in the synthesis of polymer bulk-heterojunction solar cells .
作用机制
Catalytic Mechanism: Tris(dibenzylideneacetonyl)bis-palladium acts as a source of soluble palladium(0), which participates in oxidative addition, transmetalation, and reductive elimination steps in catalytic cycles . These steps are crucial for the formation of new chemical bonds in coupling reactions .
Molecular Targets and Pathways: The compound interacts with various organic substrates, facilitating their transformation into desired products through palladium-catalyzed pathways . The presence of dibenzylideneacetone ligands stabilizes the palladium center, enhancing its reactivity .
相似化合物的比较
- Bis(triphenylphosphine)palladium(II) chloride
- Palladium(II) acetate
- Tetrakis(triphenylphosphine)palladium(0)
Uniqueness: Tris(dibenzylideneacetonyl)bis-palladium is unique due to its high stability and solubility in organic solvents, making it an efficient catalyst for a wide range of reactions . Its ability to facilitate multiple types of coupling reactions distinguishes it from other palladium catalysts .
属性
分子式 |
C17H14OPd2 |
|---|---|
分子量 |
447.1 g/mol |
IUPAC 名称 |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium |
InChI |
InChI=1S/C17H14O.2Pd/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h1-14H;;/b13-11+,14-12+;; |
InChI 键 |
IBXMKLPFLZYRQZ-VCHVFRDLSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


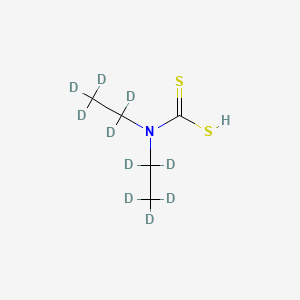
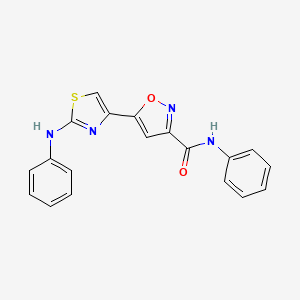


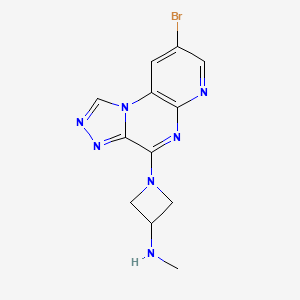

![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)
